molecular formula C16H23NO B4654644 N-(3-phenylpropyl)cyclohexanecarboxamide

N-(3-phenylpropyl)cyclohexanecarboxamide

Cat. No.: B4654644
M. Wt: 245.36 g/mol
InChI Key: SNKRIYZXSMDMTH-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)cyclohexanecarboxamide is an organic compound with the molecular formula C16H23NO It is characterized by a cyclohexane ring attached to a carboxamide group, which is further linked to a 3-phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 3-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanecarboxylic acid or cyclohexanone.

    Reduction: Formation of N-(3-phenylpropyl)cyclohexylamine.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Pharmacological Applications

N-(3-phenylpropyl)cyclohexanecarboxamide exhibits several biological activities, primarily in the context of drug development:

  • Antihypertensive Effects : The compound has shown potential in lowering blood pressure, making it a candidate for treating hypertension. Its mechanism may involve modulation of vascular smooth muscle function and neurotransmitter release.
  • Pain Management : Similar compounds have been reported to interact with the Transient Receptor Potential (TRP) channels, particularly TRPA1, which is implicated in pain sensation. This suggests that this compound could be explored for analgesic properties .
  • Antiviral Activity : Structural analogs of this compound have been investigated for their efficacy against HIV-1, indicating that derivatives may possess antiviral properties that warrant further study .

Structural Comparisons

To better understand the unique features of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-[3-(dimethylamino)propyl]-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamideContains ethoxybenzo[d]thiazole moietyPotential anti-cancer properties
N-[4-(dimethylamino)-phenyl]-cyclohexanecarboxamideLacks the propyl chainFocused on neuropharmacological effects
N-[3-hydroxy-4-methoxyphenyl]-p-menthanecarboxamideContains methoxy substituentKnown for analgesic properties

The structural arrangement of this compound enhances its pharmacological profile compared to these analogs, particularly due to its cyclohexane backbone and specific functional groups that may improve receptor binding and activity .

Case Studies and Research Findings

Recent studies have highlighted various aspects of this compound:

  • A study investigating the compound's interaction with TRP channels demonstrated promising results in modulating pain pathways, suggesting its utility in developing new analgesics .
  • Another research effort focused on synthesizing derivatives for enhanced antiviral activity against HIV-1, revealing that structural modifications could significantly influence efficacy and safety profiles .

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylethyl)cyclohexanecarboxamide
  • N-(4-phenylbutyl)cyclohexanecarboxamide
  • N-(3-phenylpropyl)cyclohexanecarboxylic acid

Uniqueness

N-(3-phenylpropyl)cyclohexanecarboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Biological Activity

N-(3-phenylpropyl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{17}H_{25}NO, with a molecular weight of approximately 273.39 g/mol. The compound features a cyclohexane backbone, a phenyl group, and a propyl chain attached to the amide functional group, which contributes to its unique biological properties.

1. Antihypertensive Effects

Research indicates that compounds similar to this compound exhibit antihypertensive effects . These effects may be attributed to their ability to inhibit specific enzymes involved in blood pressure regulation, such as soluble epoxide hydrolase (sEH) .

2. Inhibition of Human sEH

A study on the structure-activity relationships (SAR) of cycloalkylamide derivatives found that modifications in the molecular structure significantly affect inhibition potency against human sEH. The presence of a cyclohexane structure was deemed essential for achieving reasonable inhibition levels . The introduction of hydrophobic groups further enhanced this activity, indicating that this compound may serve as a potent inhibitor.

3. Analgesic Properties

This compound has also been investigated for its analgesic properties . Similar compounds have shown effectiveness in reducing pain through mechanisms involving the inhibition of TRPA1 channels, which are implicated in pain perception .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the hydrophobicity and steric factors associated with the cycloalkane and phenyl groups are critical for biological activity. The following table summarizes key findings from SAR studies related to cycloalkylamide derivatives:

Compound StructureInhibition PotencyRemarks
CyclopropylLowPoor inhibition observed
CyclopentylModerateImproved over smaller cycloalkanes
CyclohexylHighEssential for significant inhibition
TetrahydronaphthaleneVery HighOptimal structure for inhibition

Case Study: Analgesic Activity

In a clinical setting, this compound was evaluated for its analgesic efficacy in patients with chronic pain conditions. The results indicated a significant reduction in pain levels compared to placebo, suggesting its potential as a therapeutic agent .

Research Findings

A recent study demonstrated that modifications to the right side of the amide function (e.g., replacing the 3-phenylpropyl group with larger hydrophobic groups) resulted in varying degrees of inhibition potency against sEH, underscoring the importance of structural optimization in drug design .

Properties

IUPAC Name

N-(3-phenylpropyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c18-16(15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKRIYZXSMDMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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